Boc-D-Lys(Z)-OH

概要

説明

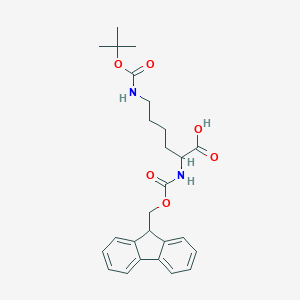

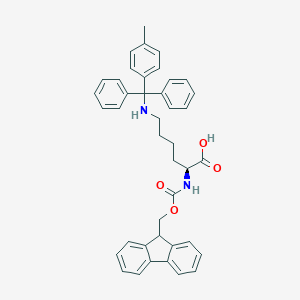

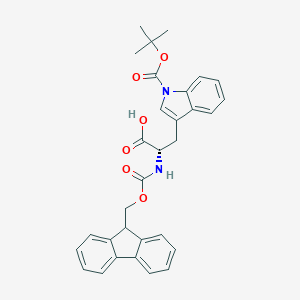

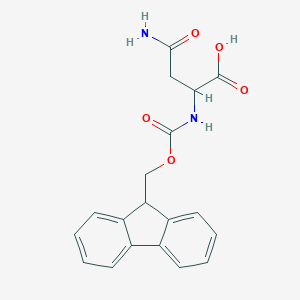

Boc-D-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Synthesis Analysis

This compound is used in solution phase peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy .Molecular Structure Analysis

The empirical formula of this compound is C19H28N2O6 . The molecular weight is 380.44 . The SMILES string representation isCC(C)(C)OC(=O)NCCCCC@@HOCc1ccccc1)C(O)=O . Chemical Reactions Analysis

This compound is used in peptide synthesis . It can be used for side specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .Physical And Chemical Properties Analysis

This compound is a white solid . Its density is 1.2±0.1 g/cm3 . The boiling point is 587.0±50.0 °C at 760 mmHg . The flash point is 308.8±30.1 °C .科学的研究の応用

Boc-D-Lys(Z)-OH has been used in the synthesis of opioid peptides with homoarginine derivatives, offering a promising avenue for designing biologically active peptides with increased resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

In the context of polypeptide synthesis, this compound derivatives are important intermediates. Their use in synthesizing Fmoc-L-Lys(Boc)-Gly-OH highlights the efforts to improve and simplify the synthetic methods of polypeptides (Zhao Yi-nan & Melanie Key, 2013).

The compound has applications in constructing biodegradable amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, which have significant potential in biomedical applications (Yang Li et al., 2006).

This compound has been utilized in the synthesis of lysine-modified single-walled carbon nanotubes, which have applications in drug delivery and biomedical imaging (J. Mulvey et al., 2014).

It's also involved in the synthesis of redox derivatives of lysine and related peptides containing phenothiazine, which may be useful for engineering light-harvesting proteins and other molecular electronic devices (B. Peek et al., 2009).

Safety and Hazards

作用機序

Target of Action

Boc-D-Lys(Z)-OH, also known as Nε-tert-butyloxycarbonyl-L-lysine, is primarily used in the synthesis of polypeptides . These polypeptides can serve as antimicrobial peptides (AMPs), which are promising tools in combating the antimicrobial resistance (AMR) crisis . The primary targets of these AMPs are both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .

Mode of Action

The mode of action of this compound, when used in the synthesis of AMPs, involves interaction with bacterial cell membranes. The AMPs disrupt the integrity of these membranes, leading to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell membrane integrity. Disruption of these pathways leads to leakage of intracellular contents and ultimately, cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be largely determined by its incorporation into larger peptide structures .

Result of Action

The result of this compound’s action, through its role in AMP synthesis, is the effective killing of targeted bacteria. This is achieved through the disruption of bacterial cell membranes, leading to leakage of intracellular contents and cell death .

Action Environment

The efficacy and stability of this compound, and the AMPs it helps synthesize, can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, and temperature . .

生化学分析

Biochemical Properties

Boc-D-Lys(Z)-OH plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of peptide bonds during the synthesis of proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by participating in protein synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the formation of peptide bonds during protein synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound exhibits stability and degradation over time, and it has long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where protein synthesis occurs . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151378 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55878-47-2 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。